N-(2-methoxybenzyl)indolizine-2-carboxamide
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Overview
Description
“N-(2-methoxybenzyl)indolizine-2-carboxamide” is a chemical compound. It is a derivative of indolizine-2-carboxylic acid , which is a nitrogen-containing heterocycle .
Synthesis Analysis
Indole-2-carboxamides, which include “this compound”, have been synthesized for various studies . The synthesis process often involves the design and creation of indoleamide analogues . These compounds are then evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis
The molecular structure of “this compound” is derived from indolizine-2-carboxylic acid . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Indolizine derivatives, including “this compound”, have been the focus of many chemical reaction studies . These studies often involve radical-induced synthetic approaches, which offer unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Synthesis and Characterization
N-(2-methoxybenzyl)indolizine-2-carboxamide and related compounds have been synthesized and characterized in various studies, highlighting their potential in scientific research applications. For example, compounds synthesized via reactions involving 2-(4-methoxybenzylidene)malononitrile have been examined for their structural properties and potential applications (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis and characterization of N-2-methoxybenzyl derivatives have been explored for their unique photoluminescent properties, indicating a potential for applications in material science and photophysics (Outlaw, Zhou, Bragg, & Townsend, 2016).
Biological Activities
Several studies have focused on the biological activities of this compound derivatives. These compounds have been investigated for their antimicrobial, anti-cancer, and anti-inflammatory activities. For instance, some derivatives have shown promising antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Ahsan, Amir, Bakht, Samy, Hasan, & Nomani, 2016). Additionally, the cytotoxicity of certain derivatives has been evaluated against cancer cell lines, indicating their potential in cancer research (Kandile, Mohamed, & Ismaeel, 2015).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of this compound derivatives have garnered interest for their potential applications in material science and technology. Studies have demonstrated unusual blue-shifted acid-responsive photoluminescence behavior, revealing their potential in developing advanced photoluminescent materials (Outlaw et al., 2016).
Photouncaging and Drug Delivery
The development of photouncaging systems using derivatives of this compound has been explored for controlled drug delivery. Research has shown the potential of these compounds in releasing bioactive carboxylic acids upon red light irradiation, indicating their application in targeted therapy (Watanabe, Terao, Niwa, & Hosoya, 2021).
Chemoselective Synthesis and Reactions
Efforts have been made to develop chemoselective synthesis and reactions involving this compound derivatives. This includes methodologies for regioselective C–H carboxamidation, showcasing the versatility of these compounds in synthetic chemistry (Song, Huang, Liang, Zhu, Liu, & Cao, 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-methoxybenzyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the transport of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall integrity and function, ultimately affecting bacterial survival .
Mode of Action
Upon binding to MmpL3, this compound interferes with mycolic acid transport. This disruption leads to alterations in the cell wall structure, permeability, and overall bacterial physiology. Consequently, the bacterium becomes more susceptible to immune responses and other antimicrobial agents .
Biochemical Pathways
The affected pathways include:
Pharmacokinetics
Result of Action
At the molecular and cellular levels:
Action Environment
Environmental factors influence efficacy and stability:
properties
IUPAC Name |
5-(4-ethylphenyl)sulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-3-17-8-10-18(11-9-17)32(29,30)21-16-25-23(26-22(21)24)28-14-12-27(13-15-28)19-6-4-5-7-20(19)31-2/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKLOOHMRCDIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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